molecular formula C19H22N2O2 B4401655 (4-Methylpiperazin-1-yl)-(4-phenylmethoxyphenyl)methanone

(4-Methylpiperazin-1-yl)-(4-phenylmethoxyphenyl)methanone

Cat. No.: B4401655
M. Wt: 310.4 g/mol
InChI Key: YFZUOPFZEDLMLX-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)-(4-phenylmethoxyphenyl)methanone is a piperazine derivative known for its potential anti-inflammatory and anti-nociceptive properties. This compound has garnered interest in the scientific community due to its promising pharmacological activities, particularly in the treatment of pain and inflammation .

Preparation Methods

The synthesis of (4-Methylpiperazin-1-yl)-(4-phenylmethoxyphenyl)methanone involves a series of chemical reactions. One common method includes the reaction of 4-phenylmethoxybenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

(4-Methylpiperazin-1-yl)-(4-phenylmethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(4-Methylpiperazin-1-yl)-(4-phenylmethoxyphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)-(4-phenylmethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, it may modulate the activity of enzymes involved in the inflammatory process, such as myeloperoxidase .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(4-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-20-11-13-21(14-12-20)19(22)17-7-9-18(10-8-17)23-15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZUOPFZEDLMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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